1-(4-Fluoro-3-propoxyphenyl)propan-1-one
CAS No.:
Cat. No.: VC13550658
Molecular Formula: C12H15FO2
Molecular Weight: 210.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15FO2 |
|---|---|
| Molecular Weight | 210.24 g/mol |
| IUPAC Name | 1-(4-fluoro-3-propoxyphenyl)propan-1-one |
| Standard InChI | InChI=1S/C12H15FO2/c1-3-7-15-12-8-9(11(14)4-2)5-6-10(12)13/h5-6,8H,3-4,7H2,1-2H3 |
| Standard InChI Key | SNPVQYFJGXWORB-UHFFFAOYSA-N |
| SMILES | CCCOC1=C(C=CC(=C1)C(=O)CC)F |
| Canonical SMILES | CCCOC1=C(C=CC(=C1)C(=O)CC)F |
Introduction
1-(4-Fluoro-3-propoxyphenyl)propan-1-one is a versatile organic compound with the chemical formula C12H15FO2 and a molecular weight of 210.24 g/mol . It belongs to the class of substituted aromatic ketones, which are known for their diverse biological activities and applications in synthetic and medicinal chemistry.
Synthesis and Chemical Reactions
1-(4-Fluoro-3-propoxyphenyl)propan-1-one can be synthesized through various methods, often involving the reaction of appropriate phenyl derivatives with propanoyl chloride or similar reagents. The compound's functional groups allow it to participate in several types of reactions, including nucleophilic substitutions and additions, which are crucial for its applications in organic synthesis.
Biological Activities and Applications
While specific biological activities of 1-(4-Fluoro-3-propoxyphenyl)propan-1-one are not extensively documented, compounds with similar structures, such as other fluorinated aromatic ketones, have shown potential in anti-inflammatory and anti-cancer research. The presence of a fluorine atom and an alkoxy group can enhance the compound's ability to interact with biological targets, making it a valuable scaffold for drug development.
Research Findings and Future Directions
Research on compounds like 1-(4-Fluoro-3-propoxyphenyl)propan-1-one often focuses on their structural modifications to enhance biological activity. Studies involving similar compounds have highlighted the importance of substituents on the phenyl ring in modulating their reactivity and interaction with biological targets . Future research could explore the synthesis of derivatives with varied alkoxy groups or additional functional groups to optimize their pharmacological profiles.
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